But-3-yn-1-amine

Description

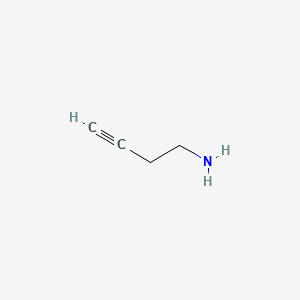

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-3-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBPYGDBXQXSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903782 | |

| Record name | NoName_4529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-63-4 | |

| Record name | but-3-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for But 3 Yn 1 Amine and Its Derivatives

Established Synthetic Pathways for But-3-yn-1-amine (B154008)

The preparation of this compound can be accomplished through several reliable synthetic routes, each starting from different precursors and employing distinct chemical transformations. These pathways include multi-step reductive processes, phthalimide-mediated methods, and the reduction of nitriles.

Multi-step Reductive Approaches from Hydroxyalkynes

A common and effective strategy for synthesizing this compound begins with the corresponding alcohol, But-3-yn-1-ol. This approach transforms the hydroxyl group into a primary amine through a sequence of activation, displacement, and reduction steps.

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group. A standard method for this activation is tosylation, which involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. nih.govrsc.org This reaction converts the alcohol into a tosylate ester (But-3-yn-1-yl tosylate), where the tosylate group is an excellent leaving group.

Once the tosylate is formed, it can be readily displaced by a nucleophilic azide (B81097) source, typically sodium azide (NaN₃), in an Sₙ2 reaction. This step produces But-3-yn-1-yl azide. The azide functional group serves as a masked form of the primary amine. This two-step sequence (tosylation followed by azide displacement) is a robust method for converting primary alcohols into azides, which are key intermediates for amine synthesis. libretexts.org

Table 1: Tosylation and Azide Displacement Reaction Overview

| Step | Reactant | Reagent(s) | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1. Activation | But-3-yn-1-ol | p-Toluenesulfonyl chloride (TsCl), Pyridine | But-3-yn-1-yl tosylate | Conversion of -OH to a good leaving group (-OTs) |

| 2. Displacement | But-3-yn-1-yl tosylate | Sodium Azide (NaN₃) | But-3-yn-1-yl azide | Sₙ2 displacement of tosylate by azide |

The final step in this pathway is the reduction of the alkyl azide to the primary amine. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent commonly used for this transformation. libretexts.orgbyjus.com The alkyl azide is treated with LiAlH₄ in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org An aqueous workup follows the reduction to neutralize the reaction mixture and protonate the resulting amine, yielding this compound. byjus.com This reduction is highly efficient and is a standard procedure in organic synthesis for preparing primary amines from azides. libretexts.org

Table 2: Reduction of Azide with Lithium Aluminum Hydride

| Reactant | Reducing Agent | Solvent | Product |

|---|

Phthalimide-Mediated Syntheses and Hydrazine (B178648) Cleavage

The Gabriel synthesis is a classic and reliable method for preparing primary amines that avoids the overalkylation often seen when using ammonia (B1221849). masterorganicchemistry.comyoutube.com This pathway utilizes phthalimide (B116566) as a protected form of ammonia.

The synthesis begins with the deprotonation of phthalimide using a base like potassium hydroxide (B78521) (KOH) to form potassium phthalimide. youtube.comyoutube.com This phthalimide anion is a potent nucleophile that reacts with a suitable alkylating agent, such as But-3-yn-1-yl tosylate or a corresponding halide, in an Sₙ2 reaction to form N-(But-3-yn-1-yl)phthalimide. masterorganicchemistry.comorganic-chemistry.org The bulky phthalimide group prevents further alkylation on the nitrogen atom. masterorganicchemistry.com

The final step is the liberation of the primary amine from the N-alkylated phthalimide intermediate. This is most commonly achieved by heating with hydrazine (N₂H₄) in a process known as the Ing-Manske procedure. masterorganicchemistry.comyoutube.com Hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide (B32825) precipitate and releasing the desired primary amine, this compound. youtube.com

Table 3: Gabriel Synthesis of this compound

| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Deprotonation | Phthalimide | Potassium Hydroxide (KOH) | Potassium Phthalimide | Generation of the nucleophile |

| 2. Alkylation | Potassium Phthalimide, But-3-yn-1-yl tosylate | - | N-(But-3-yn-1-yl)phthalimide | Sₙ2 reaction to form C-N bond |

| 3. Cleavage | N-(But-3-yn-1-yl)phthalimide | Hydrazine (N₂H₄) | this compound | Liberation of the primary amine |

Nitrile Reduction Pathways to Primary Amines

An alternative synthetic route involves the reduction of a nitrile. This pathway typically extends a carbon chain by one carbon while introducing the amine functionality. For this compound, the synthesis would start with a three-carbon propargyl derivative, such as propargyl bromide. Reaction with a cyanide salt (e.g., NaCN) in an Sₙ2 reaction yields 3-butynenitrile.

The carbon-nitrogen triple bond of the nitrile is then reduced to a primary amine. chemguide.co.uk This reduction can be accomplished using several reagents. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄) : A highly effective reagent for converting nitriles to primary amines. The reaction is typically performed in an ether solvent, followed by an acidic or aqueous workup. chemguide.co.uklibretexts.org

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). chemguide.co.ukwikipedia.org Reaction conditions like temperature, pressure, and choice of catalyst are important to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com

Borane (B79455) Reagents : Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), can also be used to reduce nitriles to primary amines. commonorganicchemistry.com

Table 4: Common Reagents for Nitrile Reduction

| Reducing Agent | Typical Conditions | Advantages/Considerations |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by workup | High reactivity and yield |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Raney Ni, Pd/C, or PtO₂ catalyst | Economical for large scale; can form byproducts |

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound can be achieved by modifying the amine group either post-synthesis or by incorporating the substituent during the synthetic sequence. A common method involves the direct alkylation or acylation of the primary amine, this compound. For example, reacting this compound with an alkyl halide can produce secondary or tertiary amines, although this can sometimes lead to mixtures of products. Reaction with an acyl chloride or anhydride (B1165640) will yield the corresponding N-acyl derivative (an amide). sphinxsai.com

Alternatively, N-substituted derivatives can be prepared by adapting the primary amine syntheses. For instance, in a nitrile reduction pathway, if the reduction is performed under conditions that favor reductive amination (e.g., in the presence of an aldehyde or ketone), N-substituted amines can be formed. More direct approaches involve using a substituted amine in place of ammonia or its surrogates. For example, instead of using ammonia, a primary or secondary amine could be used to open an epoxide or react with an alkyl halide, leading directly to an N-substituted product.

Alkylation Strategies for N-Derivatization

The direct N-alkylation of primary amines, such as this compound, with alkyl halides can be challenging due to the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org The increasing nucleophilicity of the amine upon successive alkylations contributes to this lack of selectivity. nih.gov

To achieve controlled mono-N-alkylation of this compound, specific strategies can be employed. One approach involves using a large excess of the primary amine to favor the formation of the secondary amine. Another strategy is the use of sterically hindered bases or specific reaction conditions to disfavor multiple alkylations. researchgate.net For instance, the use of Hünig's base (N,N-diisopropylethylamine) has been shown to be effective in promoting monoalkylation of secondary amines to tertiary amines, a principle that can be adapted for the controlled alkylation of primary amines like this compound. researchgate.net

A more advanced method to overcome the challenge of overalkylation is the use of N-aminopyridinium salts as ammonia surrogates. This "self-limiting" alkylation chemistry involves the initial formation of an N-aryl-N-aminopyridinium salt, which then undergoes monoalkylation. nih.govchemrxiv.org The resulting N-alkylated product is less nucleophilic, thus preventing further reaction. nih.gov While not yet reported specifically with this compound, this methodology presents a promising avenue for its selective N-functionalization.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

| N-Aryl-N-aminopyridinium salt | 1-Iodohexane | CsOAc | CH3CN | N-Aryl-N-hexyl-N-aminopyridinium salt | 98 | chemrxiv.org |

| N-Aryl-N-aminopyridinium salt | 1-Iodohexane | NaHCO3 | CH3CN | N-Aryl-N-hexyl-N-aminopyridinium salt | 78 | chemrxiv.org |

Table 1: Examples of N-Alkylation of N-Aryl-N-aminopyridinium Salts. This table illustrates the yields of a mono-alkylation reaction using different bases, showcasing a strategy to control the degree of alkylation.

Amidation-Reduction Sequences for Substituted Amines

A robust and widely applicable method for the synthesis of substituted amines from this compound involves a two-step amidation-reduction sequence. This approach offers excellent control over the final product structure.

The first step is the amidation of this compound with a carboxylic acid or its derivative (e.g., acid chloride, ester) to form an N-(but-3-yn-1-yl)amide. Direct amidation of carboxylic acids with amines can be achieved using coupling agents or by activation of the carboxylic acid, for example, with thionyl chloride. rsc.org Carboxylic acid reductases have also been shown to catalyze amide bond formation. nih.gov More recently, methods for the direct reductive amination of carboxylic acids have been developed, where an amidation is followed by an in-situ reduction. nih.gov

The resulting amide is then reduced in the second step to yield the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH4) being a classic choice. More modern and milder methods utilize silanes in the presence of a catalyst, such as Zn(OAc)2. nih.govorganic-chemistry.org These newer methods often exhibit greater functional group tolerance. organic-chemistry.org

| Carboxylic Acid | Amine | Coupling/Activation Method | Amide Product | Reducing Agent | Final Amine Product | Overall Yield (%) | Reference |

| Benzoic Acid | Morpholine | Phenylsilane | N-Benzoylmorpholine | Zn(OAc)2/Phenylsilane | N-Benzylmorpholine | 63 | nih.gov |

| N-Boc-phenylalanine | Morpholine | Phenylsilane | N-(N-Boc-phenylalaninyl)morpholine | Zn(OAc)2/Phenylsilane | N-(N-Boc-phenylalaninyl)morpholine (tertiary amide reduced) | Good | nih.gov |

Table 2: Examples of Amidation-Reduction Sequences. This table provides examples of the two-step process of forming an amide and its subsequent reduction to a substituted amine, a versatile strategy for N-derivatization.

Preparation of this compound as a Cyclisation Precursor

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic structures, particularly azabicyclic systems. The strategic incorporation of other functional groups onto the this compound scaffold allows for the design of precursors tailored for specific cyclization reactions.

Strategies for Azabicyclic System Construction

The construction of azabicyclic ring systems, which are prevalent in many natural products and pharmaceuticals, can be achieved through intramolecular cyclization of appropriately functionalized this compound derivatives. One powerful strategy is the use of transannular cyclization reactions of macrocyclic lactams derived from amino acids. nih.gov While not directly employing this compound, this principle can be extended to precursors derived from it.

Another relevant approach is the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which can be accessed through the intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com Furthermore, bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes have been synthesized via 1,3-dipolar cycloaddition reactions of cyclopropenes to stable azomethine ylides. beilstein-journals.org The synthesis of 1-azabicyclo[3.3.1]nona-3,6-diene derivatives has also been reported through a modified Prins reaction. colab.ws

Precursor Design for Cascade Reactions

This compound can be strategically elaborated into precursors designed to undergo cascade reactions, leading to the rapid construction of complex heterocyclic architectures. nih.gov Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

For instance, a precursor could be designed where an initial intramolecular reaction involving the alkyne or amine moiety triggers a subsequent cyclization. The design of such precursors is a key area of research in synthetic organic chemistry. An example of a cascade process involves the condensation of an aldehyde with a primary amine, followed by cyclization and an intramolecular dipolar cycloaddition to form tricyclic amines. nih.govresearchgate.net By incorporating the this compound unit into such a precursor, its terminal alkyne could act as the dipolarophile in the final cycloaddition step, leading to novel azabicyclic structures.

| Precursor Type | Reaction Type | Product | Reference |

| Acyclic aldehyde with tethered halide and dipolarophile | Condensation/Cyclization/Dipolar Cycloaddition | Fused tricyclic amine | nih.govresearchgate.net |

| Macrocyclic dipeptide lactam | Transannular cyclization | Azabicyclo[X.Y.0]alkanone amino acid | nih.gov |

| Vinyl cyclopropanecarboxamide | Intramolecular addition | Aza[3.1.0]bicycle | mdpi.com |

Table 3: Examples of Precursor Design for Heterocycle Synthesis. This table showcases different types of precursors and the cascade or cyclization reactions they are designed to undergo to form complex heterocyclic products.

Reactivity and Reaction Mechanisms of But 3 Yn 1 Amine

Amination Reactions Involving the Terminal Alkyne Moiety

The presence of both a nucleophilic amine and a reactive alkyne in the same molecule makes but-3-yn-1-amine (B154008) an ideal substrate for intramolecular reactions, leading to the efficient synthesis of cyclic structures.

Copper-Catalyzed Mannich Reactions

The Mannich reaction is a classic three-component condensation that forms a C-C bond, resulting in an aminoalkylated product. In the context of alkynes, this is often called the A³ coupling (Aldehyde-Alkyne-Amine). Copper salts are frequently used to catalyze this transformation. researchgate.net The reaction involves the condensation of a terminal alkyne, an aldehyde, and an amine. rsc.org While the general mechanism is well-established for producing propargylamines from separate components, specific literature detailing the intramolecular copper-catalyzed Mannich reaction of this compound itself is less common. However, the principles apply, where a copper catalyst would activate the terminal alkyne for subsequent reactions. rsc.orgpensoft.net In a typical Mannich-type reaction, a secondary amine is often used; primary amines like this compound have been noted to be less successful in some copper-catalyzed systems under solvent-free conditions. rsc.org

Gold-Catalyzed Hydroamination and Cyclization Processes

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating alkyne moieties towards nucleophilic attack, a property that is extensively exploited in the cyclization of aminoalkynes like this compound. beilstein-journals.orgfrontiersin.org These reactions provide a direct route to valuable nitrogen-containing heterocycles. mdpi.com

The primary amine of this compound (or its derivatives) can add across the gold-activated terminal alkyne in an intramolecular fashion. This hydroamination process is initiated by the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity. mdpi.com The tethered amine then acts as an intramolecular nucleophile. The cyclization can proceed via different pathways, most commonly a 5-exo-dig or a 6-endo-dig closure, depending on the substrate and reaction conditions. For this compound derivatives, the 5-exo-dig pathway is common, leading to five-membered rings. rsc.org The reaction is often highly regioselective. A plausible mechanism involves the nucleophilic attack of the amine on the activated alkyne to form a vinyl-gold intermediate, which is then protonated (protodeauration) to release the cyclic product and regenerate the gold catalyst. acs.orgcsic.es

The gold-catalyzed intramolecular hydroamination of this compound and its N-substituted analogs is a powerful tool for synthesizing a variety of nitrogen-containing heterocycles. beilstein-journals.org The specific heterocycle formed depends on the substitution pattern and the reaction pathway. For example, the cyclization of N-substituted but-3-yn-1-amines can lead to the formation of functionalized 2,3-dihydropyrroles and 1,2,3,4-tetrahydropyridines. rsc.org Research has also demonstrated the synthesis of 1,3-thiazines through a gold-catalyzed reaction of butynyl-derived thioureas, showcasing the versatility of the this compound scaffold in accessing six-membered heterocycles. acs.orgcsic.es

Below is a table summarizing representative findings in gold-catalyzed cyclizations of this compound derivatives.

| Catalyst System | Substrate Type | Product | Key Findings | Ref. |

| IPrAuCl / AgOTf | Amino but-2-enoate derivatives + alkynes | 2,3-Dihydropyrroles | Provides a formal cycloaddition route to highly functionalized dihydropyrroles with low catalyst loading. | rsc.org |

| [Au(dppm)2]Cl / AgOTf | N-substituted this compound | 1,3-Thiazine derivatives | First example of gold-catalyzed 1,3-thiazine formation with excellent yields and short reaction times. | acs.orgcsic.es |

| AuCl3 | ortho-alkynyl-N-sulfonylanilines | 3-Sulfonylindoles | Efficient method to access indole (B1671886) derivatives under mild conditions. | beilstein-journals.org |

Carbonylation and Coupling Reactions

Beyond amination, this compound is a valuable substrate for palladium-catalyzed reactions that introduce carbonyl groups, providing access to lactam structures.

Palladium-Catalyzed Oxidative Carbonylation for γ-Lactam Synthesis

Palladium-catalyzed oxidative carbonylation offers a direct and efficient method for converting aminoalkynes into lactams, which are core structures in many pharmaceuticals. nih.govnih.gov In this process, this compound derivatives undergo cyclization with the incorporation of carbon monoxide (CO).

A stereoselective, multicomponent catalytic approach has been developed for the synthesis of α,β-unsaturated γ-lactam derivatives from homopropargylic amines like N-substituted but-3-yn-1-amines. cnr.it The reaction uses a simple palladium iodide (PdI₂) and potassium iodide (KI) catalytic system, with oxygen from the air serving as the oxidant. cnr.it The process involves the reaction of the aminoalkyne with carbon monoxide and an alcohol at elevated temperature and pressure. cnr.it This method is notable for its high stereoselectivity, yielding (Z)-2-(2-oxopyrrolidin-3-ylidene)acetate derivatives. cnr.it The proposed mechanism for similar palladium-catalyzed carbonylations involves the formation of a palladium-hydride species, insertion of the alkyne, CO insertion, and subsequent reductive elimination to form the lactam ring. researchgate.net

The table below details research findings for this transformation.

| Catalyst System | Substrate | Product | Reaction Conditions | Yield | Ref. |

| PdI₂ / KI | N-(but-3-yn-1-yl)aniline | Methyl (Z)-2-(2-oxo-1-phenylpyrrolidin-3-ylidene)acetate | CO/Air (4:1, 40 atm), MeOH, 100 °C, 2h | >98% (conversion) | cnr.it |

| PdI₂ / KI | N-benzylthis compound | Methyl (Z)-2-(1-benzyl-2-oxopyrrolidin-3-ylidene)acetate | CO/Air (4:1, 40 atm), MeOH, 100 °C, 5h | 85% | cnr.it |

| PdI₂ / KI | N-butylthis compound | Methyl (Z)-2-(1-butyl-2-oxopyrrolidin-3-ylidene)acetate | CO/Air (4:1, 40 atm), MeOH, 100 °C, 5h | 75% | cnr.it |

Sonogashira Coupling with this compound Derivatives

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a cornerstone in synthetic organic chemistry for creating complex molecules, including pharmaceuticals and organic materials. wikipedia.orgunacademy.com The reaction is typically carried out under mild conditions, often at room temperature, and requires a palladium catalyst, a copper(I) co-catalyst, and a base, which is usually an amine that can also serve as the solvent. wikipedia.orgunacademy.comlibretexts.org

For this compound, the terminal alkyne functionality is the reactive site for the Sonogashira coupling. However, the primary amine group can interfere with the catalytic cycle. Therefore, it is common practice to use N-protected derivatives of this compound to ensure the reaction proceeds efficiently.

The general reactivity trend for the halide coupling partner is I > Br > Cl > F. wikipedia.orglibretexts.org Vinyl halides are generally more reactive than the corresponding aryl halides. wikipedia.org A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. libretexts.orgsci-hub.se The copper(I) salt, typically CuI, acts as a co-catalyst. wikipedia.org The amine base neutralizes the hydrogen halide produced as a byproduct. unacademy.com

Table 1: Representative Sonogashira Coupling Reaction with an N-Protected this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Base | Product |

| N-Boc-but-3-yn-1-amine | Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine | N-Boc-4-phenylthis compound |

| N-Cbz-but-3-yn-1-amine | Vinyl bromide | PdCl₂(PPh₃)₂ , CuI | Diethylamine | N-Cbz-hex-5-en-3-yn-1-amine |

Buchwald–Hartwig Amination Reactivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. libretexts.orgwikipedia.org This reaction has become a widely used method for synthesizing aryl amines, which are prevalent in many pharmaceuticals and natural products. wikipedia.orgsnnu.edu.cn The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. uwindsor.ca

This compound, being a primary amine, can participate as the nucleophilic partner in the Buchwald-Hartwig amination. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The reaction facilitates the formation of a new C-N bond between the nitrogen of this compound and an aromatic ring. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. snnu.edu.cn Common bases used include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). uwindsor.casigmaaldrich.com

Table 2: Example of Buchwald-Hartwig Amination with this compound

| Aryl Halide | Amine | Catalyst System | Base | Product |

| Bromobenzene | This compound | Pd₂(dba)₃, XPhos | NaOt-Bu | N-(But-3-yn-1-yl)aniline |

| 1-Chloro-4-nitrobenzene | This compound | Pd(OAc)₂, SPhos | Cs₂CO₃ | N-(But-3-yn-1-yl)-4-nitroaniline |

Reduction Reactions of the Alkyne Functional Group

The alkyne group in this compound is susceptible to reduction, offering pathways to synthesize its saturated and partially saturated analogs. The stereochemical outcome of the reduction is highly dependent on the chosen reagents and reaction conditions.

Catalytic Hydrogenation for Saturated Analogues

Alkynes can be completely reduced to their corresponding alkanes through catalytic hydrogenation. libretexts.orglumenlearning.comlibretexts.org This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.orglibretexts.org For this compound, this process converts the carbon-carbon triple bond into a carbon-carbon single bond, yielding butylamine. The reaction proceeds through an alkene intermediate, but this intermediate cannot be isolated as it is rapidly reduced to the alkane under these conditions. libretexts.orglumenlearning.commsu.edu

Table 3: Catalytic Hydrogenation of this compound

| Starting Material | Reagents | Product |

| This compound | H₂, Pd/C | Butylamine |

| This compound | H₂, PtO₂ | Butylamine |

| This compound | H₂, Raney Ni | Butylamine |

Stereoselective Partial Reductions to Alkenes

Partial reduction of the alkyne in this compound allows for the stereoselective synthesis of either the cis or trans alkene isomer. libretexts.orgorganicchemistrytutor.com

To obtain the cis-alkene, a "poisoned" or deactivated catalyst is used, with Lindlar's catalyst being the most common choice. masterorganicchemistry.comchemistrysteps.com Lindlar's catalyst consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalyst poison like lead acetate (B1210297) and quinoline. libretexts.orgmasterorganicchemistry.com This deactivation prevents the over-reduction of the alkyne to the alkane, stopping the reaction at the alkene stage. msu.edulibretexts.org The hydrogenation occurs with syn-addition of two hydrogen atoms across the triple bond, resulting in the formation of the cis-alkene. msu.edursc.org

Table 4: Cis-Alkene Formation from this compound

| Starting Material | Reagents | Product |

| This compound | H₂, Lindlar's Catalyst | (Z)-But-3-en-1-amine (cis) |

The synthesis of the trans-alkene from an alkyne is achieved through a dissolving metal reduction. masterorganicchemistry.comjove.comntu.edu.sg This reaction typically employs sodium or lithium metal dissolved in liquid ammonia (B1221849) at low temperatures (-33 °C). masterorganicchemistry.comlibretexts.orgbyjus.com The mechanism involves the anti-addition of two hydrogen atoms across the triple bond. jove.comlibretexts.org An electron from the metal adds to the alkyne, forming a radical anion. libretexts.orglibretexts.org This is followed by protonation by the ammonia solvent to give a vinylic radical. A second electron transfer creates a vinylic anion, which is then protonated to yield the more stable trans-alkene. libretexts.org It is important to note that for terminal alkynes like this compound, the acidic terminal proton can react with the sodium amide formed in the reaction, which can affect the efficiency. jove.comntu.edu.sg Adding a proton source like ammonium (B1175870) sulfate (B86663) can help mitigate this side reaction. ntu.edu.sg

Table 5: Trans-Alkene Formation from this compound

| Starting Material | Reagents | Product |

| This compound | Na, NH₃(l) | (E)-But-3-en-1-amine (trans) |

| This compound | Li, NH₃(l) | (E)-But-3-en-1-amine (trans) |

Reactivity of the Primary Amine Functional Group

The chemical character of this compound is dictated by its two functional groups: the terminal alkyne and the primary amine. cymitquimica.com The primary amine group, -NH2, attached to the butyl chain, is a key center of reactivity, largely due to the lone pair of electrons on the nitrogen atom. msu.edu This electron pair makes the amine group both basic and nucleophilic, allowing it to participate in a wide array of chemical reactions. cymitquimica.commsu.edu

Nucleophilic Substitution Reactions.vulcanchem.comwikipedia.orgcognitoedu.org

As a primary amine, this compound readily engages in nucleophilic substitution reactions. cymitquimica.com The nitrogen atom's lone pair of electrons acts as a potent nucleophile, capable of attacking electrophilic carbon centers. msu.edu This reactivity is more pronounced than in corresponding alcohols, as amines can directly react with alkyl halides without prior conversion to a more nucleophilic conjugate base. msu.edu The reaction with an alkyl halide, such as a primary alkyl bromide, typically proceeds via an SN2 mechanism, resulting in N-alkylation and the formation of a secondary amine and a hydrohalide salt. msu.edu

A significant challenge in the alkylation of primary amines is the tendency for polyalkylation. msu.edulibretexts.org The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This enhanced nucleophilicity means it can compete with the starting amine for the remaining alkyl halide, leading to the formation of a tertiary amine. masterorganicchemistry.comyoutube.com This cascade can even continue to produce a quaternary ammonium salt, resulting in a mixture of products. masterorganicchemistry.comyoutube.com

This presents a challenge for the selective synthesis of secondary or tertiary amines from this compound. youtube.com One common strategy to mitigate this is to use a large excess of the initial amine (this compound) relative to the alkylating agent. msu.edu This ensures the alkyl halide is more likely to encounter a molecule of the starting amine rather than the alkylated product, favoring the formation of the secondary amine. msu.edu However, this method is inefficient as it requires a significant amount of the starting amine, half of which is consumed to neutralize the hydrogen halide byproduct. msu.edu

| Reactant 1 | Reactant 2 | Product(s) | Reaction Issue | Control Method |

| This compound | Alkyl Halide (e.g., R-Br) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Polyalkylation due to increasing nucleophilicity of products. masterorganicchemistry.comyoutube.com | Use of a large excess of this compound. msu.edu |

Condensation Reactions with Carbonyl Compounds.vulcanchem.com

The primary amine group of this compound reacts with aldehydes and ketones in what is known as a condensation reaction. masterorganicchemistry.comwikipedia.org This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond (C=N). wikipedia.orglibretexts.org The reaction is reversible and often requires the removal of water through methods like azeotropic distillation to drive the equilibrium toward the imine product. wikipedia.orgwikipedia.org

The formation of an imine from this compound and a carbonyl compound proceeds through a well-established multi-step mechanism, typically under acidic catalysis. unizin.orgyoutube.com

Mechanism of Imine Formation

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orgunizin.org |

| 2. Proton Transfer | A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate called a carbinolamine or hemiaminal. wikipedia.orglibretexts.orgunizin.org |

| 3. Protonation of Oxygen | The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgunizin.org |

| 4. Elimination of Water | The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling a water molecule and forming a positively charged iminium ion . libretexts.orgunizin.org |

| 5. Deprotonation | A base (such as water or the conjugate base of the catalyst) removes the proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst. libretexts.org |

This reaction is synthetically useful and serves as a key step in various transformations, including the synthesis of heterocyclic compounds. wikipedia.orgencyclopedia.pub

Amide Formation and Subsequent Transformations.wikipedia.org

Primary amines like this compound are readily converted to amides. Amides can be synthesized by reacting the amine with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides. cognitoedu.orglibretexts.org The reaction with an acyl chloride is a rapid, non-reversible nucleophilic addition-elimination reaction that produces an N-substituted amide. cognitoedu.org Alternatively, direct reaction with a carboxylic acid can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the condensation under milder conditions. chemistrysteps.com

Once formed, the N-(but-3-yn-1-yl) amide can undergo further transformations. A key reaction is the reduction of the amide carbonyl group. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, effectively lengthening the alkyl chain attached to the nitrogen. libretexts.org Amides can also be hydrolyzed back to the carboxylic acid and the primary amine under strong acidic or basic conditions. libretexts.orgchemistrysteps.com

Diazotization and Transformations of Diazonium Salts.vulcanchem.com

Diazotization is the process of converting a primary amine into a diazonium salt. testbook.combyjus.com This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. organic-chemistry.org

For primary aromatic amines, this reaction is of immense synthetic importance, as it produces relatively stable aryl diazonium salts that can be isolated and used to introduce a wide variety of functional groups via Sandmeyer and related reactions. organic-chemistry.orgmasterorganicchemistry.com

However, for primary aliphatic amines like this compound, the situation is drastically different. The resulting aliphatic diazonium salts are notoriously unstable. organic-chemistry.org They readily decompose, losing molecular nitrogen (N₂), an exceptionally good leaving group, to form a highly reactive carbocation. organic-chemistry.orgnih.gov This carbocation can then undergo a non-selective mixture of substitution, elimination, and rearrangement reactions, leading to a complex array of products and rendering the reaction generally useless for controlled synthetic purposes. organic-chemistry.orgnih.gov Recent research has explored new methods, such as using isopentyl nitrite in specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to achieve more selective transformations of aliphatic amines via diazotization. nih.gov

Applications of But 3 Yn 1 Amine As a Chemical Building Block

Role in Complex Molecule Synthesis

But-3-yn-1-amine (B154008) is a key starting material for synthesizing complex molecular frameworks that are often difficult to access through other methods. Its structure is particularly suited for creating molecules with both nitrogen-containing heterocycles and linear alkyne functionalities, which are desirable features in medicinal chemistry and agrochemistry.

The development of new pharmaceuticals often relies on the efficient synthesis of heterocyclic scaffolds, which form the core of many drugs. This compound serves as a crucial precursor for several such structures.

Pyridine (B92270) Derivatives: The compound is used to synthesize substituted pyridine derivatives, which are a well-established class of pharmacophores. For instance, this compound can be condensed with substituted pyridine carboxylic acids to form molecules like 2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid. google.com This class of molecules is investigated for various biological activities, including potential roles as enzyme inhibitors. google.com The alkyne moiety in these structures provides a unique chemical handle for further diversification or for specific interactions with biological targets. google.com

1,2,3-Triazole Scaffolds: The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, known for its stability and ability to engage in hydrogen bonding. Derivatives of this compound, such as but-3-yn-1-yl methanesulfonate, are used in ruthenium-catalyzed cycloaddition reactions with azides. google.com This process selectively produces 1,5-substituted 1,2,3-triazoles, which are explored as potential cyclooxygenase (COX) inhibitors. google.com

Other Heterocycles: The primary amine functionality allows this compound to be a building block for other nitrogen-containing heterocycles like thiazolines, which show a wide range of pharmacological activities. acs.org Furthermore, it is a key reagent in the Buchwald–Hartwig amination reaction for synthesizing complex acridine (B1665455) derivatives. chemicalbook.com

The structural motifs provided by this compound are also valuable in the agrochemical industry for the development of new pesticides, including herbicides, fungicides, and insecticides. wikipedia.org Its derivatives are incorporated into more complex molecules designed to interact with biological targets in pests and weeds. acs.org Patents in the field of agrochemicals frequently list compounds containing the butynyl or a related propargyl group as components of novel active ingredients. For example, various patents for pesticides describe complex heteroaryl-substituted pyrazine (B50134) derivatives and phenylamine compounds intended for fungicidal or insecticidal applications, which feature structural motifs that can be derived from alkyne-containing amine precursors. googleapis.comepo.org The synthesis of such compounds often involves the reaction of an amine with other chemical fragments, making this compound a useful intermediate for introducing the alkyne functionality. google.com

Integration in Chemical Probe Design and Bioconjugation

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable hybrid. This technique is fundamental to drug discovery, diagnostics, and the study of biological systems. The unique properties of this compound make it an ideal tool for these applications.

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. This compound is a precursor for creating trifunctional building blocks used in these applications. googleapis.commdpi.com A typical trifunctional probe contains:

A connectivity group to attach the probe to a molecule of interest.

A reactive group for interacting with a biological target.

A bio-orthogonal handle for detection or purification.

This compound inherently provides two of these components: its amine group serves as the connectivity point, while its terminal alkyne acts as the bio-orthogonal handle. mdpi.com By reacting the amine with a molecule that contains another reactive group (e.g., a photo-crosslinker), a trifunctional probe can be readily assembled. googleapis.commdpi.com This strategy allows for the design of chemical probes to identify and validate drug targets within complex biological environments. googleapis.commdpi.com

The terminal alkyne of this compound is a perfect substrate for one of the most powerful bioorthogonal reactions: the azide-alkyne cycloaddition, or "click chemistry". chemicalbook.comchemscene.com This reaction is highly efficient, selective, and can be performed in aqueous environments, making it ideal for modifying biomolecules. googleapis.com

There are two main variants:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly reliable and produces 1,4-disubstituted triazoles.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant avoids the need for a potentially toxic copper catalyst by using a strained cyclooctyne, making it more suitable for applications in living cells. core.ac.uk

This compound and its derivatives are frequently used to introduce the alkyne handle onto proteins, nucleic acids, or small-molecule probes, which can then be "clicked" with an azide-modified partner carrying a fluorescent dye, a biotin (B1667282) tag for purification, or another biomolecule. googleapis.com For example, a derivative of this compound has been used in a ruthenium-catalyzed reaction to form 1,5-substituted triazoles, demonstrating its versatility in different types of click reactions. google.com

Polymer Modification and Crosslinking

The dual reactivity of this compound is also exploited in materials science for the modification and crosslinking of polymers. This allows for the tuning of polymer properties to create advanced materials with specific functions.

This compound can be used for the post-polymerization modification of polymers. chemicalbook.com For example, it can react with polymers containing methyl ester side chains, such as poly(2-aryl-2-oxazoline)s (PAOx), via an amidation reaction. chemicalbook.com This process grafts the butynyl group onto the polymer backbone, introducing a reactive handle for further functionalization through click chemistry. chemicalbook.com

Furthermore, this compound can act as a crosslinking agent. chemicalbook.com Crosslinking creates a three-dimensional network by forming covalent bonds between polymer chains, which can significantly enhance the thermal and mechanical stability of the material. This compound can link two polymer chains by having its amine group react with one chain and its alkyne group react with another, or it can be used to functionalize a resin, which then facilitates further reactions via the terminal alkyne. chemicalbook.com This approach is valuable for creating stable polymer networks, hydrogels, and functional coatings. chemscene.com

Post-Polymerization Functionalization Strategies

Post-polymerization modification (PPM) is a powerful and efficient methodology for the synthesis of functional polymers. acs.orgtandfonline.com This approach involves first polymerizing a monomer to create a polymer backbone and then introducing functional groups in a subsequent step. acs.orgnih.gov This strategy is often more advantageous than polymerizing functional monomers directly, as it avoids potential side reactions and incompatibilities of certain functional groups with polymerization conditions. acs.org

This compound is a key precursor for monomers used in PPM strategies. Its terminal alkyne group is particularly suited for "click chemistry" reactions, which are known for their high efficiency, mild reaction conditions, and high yields. chemrxiv.orgsigmaaldrich.com A common strategy involves synthesizing a monomer where the this compound has been incorporated, leaving the alkyne group pendant. After polymerization, this pendant alkyne serves as a reactive handle for modification.

One prominent example is the synthesis of polymers with side-chain alkyne functionalities that can be modified after the polymer is formed. acs.org For instance, N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers, synthesized using homologs of this compound, can be polymerized to form materials with pending alkyne groups. rsc.orgnih.gov These groups are readily available for subsequent functionalization via reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgnih.gov The CuAAC reaction allows for the covalent attachment of a vast array of azide-containing molecules, including bioactive compounds, fluorophores, or other polymers, onto the main polymer chain. sigmaaldrich.comacs.org

Another significant PPM reaction involving the alkyne group is the thiol-yne coupling. chemrxiv.org This reaction, typically initiated by radicals or UV light, allows for the addition of thiol-containing molecules across the alkyne's triple bond. wiley-vch.de When applied to a polymer bearing pendant alkynes derived from this compound, this method provides a pathway to introduce new functionalities or to create polymer networks. chemrxiv.orgwiley-vch.de

The table below summarizes key post-polymerization strategies utilizing the alkyne functionality.

| PPM Strategy | Reactive Groups | Key Features & Conditions | Resulting Linkage |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (B81097) | High efficiency and yield; requires a copper(I) catalyst; biorthogonal. sigmaaldrich.com | 1,2,3-Triazole |

| Thiol-yne Reaction | Terminal Alkyne + Thiol | Can be initiated by UV light or radicals; can result in single or double addition. wiley-vch.de | Vinyl sulfide (B99878) or Dithioether |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Terminal Alkyne + Strained Cycloalkyne (e.g., BCN) | Copper-free click chemistry, useful for biological systems. | Triazole |

| Sonogashira Cross-Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Requires a palladium catalyst; forms a C-C bond. rsc.org | Substituted Alkyne |

Crosslinking Applications in Material Science

Crosslinking is a fundamental process in material science where individual polymer chains are linked together to form a three-dimensional network. This process dramatically alters the material's properties, typically increasing its mechanical strength, thermal stability, and chemical resistance, and is essential for creating materials like thermosets and hydrogels. mdpi.commedcraveonline.com The bifunctional nature of this compound makes it an excellent starting material for creating crosslinking agents.

A notable application involves the synthesis of specialized crosslinking molecules derived from this compound. For example, 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine is a trifunctional building block that contains an amine handle, a terminal alkyne, and a photo-activatable diazirine group. sigmaaldrich.comsigmaaldrich.com The diazirine moiety is particularly useful as a crosslinker. When activated by moderate heat or UV light (~350 nm), it forms a highly reactive carbene intermediate that can insert into C-H bonds of adjacent polymer chains, creating covalent crosslinks. sigmaaldrich.comsigmaaldrich.com This has been demonstrated to effectively bond dissimilar polymers like polypropylene (B1209903) and high-density polyethylene (B3416737) (HDPE) and to strengthen ultrahigh molecular weight polyethylene (UHMWPE) textiles. sigmaaldrich.comsigmaaldrich.com

The alkyne functionality of this compound is also central to forming crosslinked networks, particularly hydrogels. researchgate.net The thiol-yne reaction is a prominent method for this purpose. mdpi.com A polymer backbone functionalized with pendant alkyne groups (from monomers incorporating this compound) can be mixed with a dithiol crosslinking agent. mdpi.com Upon photo-initiation, the thiol and yne groups react to form a stable, crosslinked hydrogel network. mdpi.com This method is used to create alginate-based hydrogels for regenerative medicine applications. mdpi.com

Furthermore, the primary amine group of this compound can participate in traditional crosslinking chemistries. In epoxy-amine systems, primary amines react with the epoxide groups of a resin to form a rigid, crosslinked thermoset material. researchgate.netacs.org While this compound itself can be used, it also serves as a building block for more complex diamine crosslinkers, where the alkyne group might be retained for subsequent functionalization of the crosslinked material.

The table below details various crosslinking applications and the role of the functional groups derived from this compound.

| Crosslinking Application | Key Molecule/System | Reactive Groups Involved | Activation/Conditions | Resulting Material |

| Bonding of Inert Polymers | Bis-Diazirine Crosslinker sigmaaldrich.com | Diazirine + Polymer C-H bonds | Heat or UV light (~350 nm) sigmaaldrich.com | Crosslinked Thermoset Plastic sigmaaldrich.com |

| Hydrogel Formation | Thiol-yne Alginate mdpi.com | Alkyne + Dithiol | Photo-initiation (UV light) mdpi.com | Photocurable Hydrogel mdpi.com |

| Thermoset Formation | Epoxy-Amine Systems | Amine + Epoxide | Thermal curing mdpi.com | Rigid Epoxy Thermoset acs.org |

| Tunable Hydrogels | Photoclickable Hydrogels | Alkyne + Azide | Copper(I) catalyst or light researchgate.net | Functional Hydrogel google.com |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including but-3-yn-1-amine (B154008). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the different types of protons present.

A representative ¹H NMR spectrum of a derivative, N-methyl-N-(prop-2-yn-1-yl)this compound, recorded in deuterated chloroform (B151607) (CDCl₃), shows a multiplet for the terminal alkyne proton at approximately δ 2.25-2.27 ppm. ias.ac.in The methylene (B1212753) protons adjacent to the alkyne group typically appear as a triplet at around δ 2.50 ppm, while the protons of the methyl group present as a singlet at δ 2.36 ppm. ias.ac.in In another example, for but-3-yn-1-yl methanesulfonate, a precursor to the amine, the terminal alkyne proton appears as a triplet at δ 2.05 ppm, and the methylene group adjacent to the amine function (in the form of an azide (B81097) in this precursor) is observed as a multiplet around δ 2.60-2.64 ppm. core.ac.uk

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Alkyne-H | ~2.05 - 2.27 | t or m | ~2.6 | ias.ac.incore.ac.uk |

| -CH₂-C≡CH | ~2.50 - 2.64 | t or m | ~6.9 | ias.ac.incore.ac.uk |

| -CH₂-N | ~4.26 (for sulfonate) | t | 6.9 | core.ac.uk |

Note: Chemical shifts and coupling constants can vary depending on the solvent and the specific derivative of this compound being analyzed.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the connectivity of the carbon framework.

In the ¹³C NMR spectrum of but-3-yn-1-yl methanesulfonate, the two sp-hybridized carbons of the alkyne group are observed at approximately δ 78.9 and 71.2 ppm. core.ac.uk The carbon atom of the methylene group adjacent to the sulfonate appears at δ 67.5 ppm, and the other methylene carbon is found at δ 20.1 ppm. core.ac.uk For deuterated prop-2-yn-1-amine-d3, a related compound, the quaternary alkyne carbon appears in the range of δ 85.56-85.05 ppm, and the other alkyne carbon is observed between δ 71.58-70.63 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C ≡CH | ~78.9 - 85.56 | core.ac.ukrsc.org |

| C≡C H | ~70.63 - 71.2 | core.ac.ukrsc.org |

| -C H₂-C≡CH | ~20.1 | core.ac.uk |

| -C H₂-N | ~37.9 (for sulfonate) | core.ac.uk |

Note: The chemical shifts are influenced by the solvent and the specific molecular structure.

Mass Spectrometry (MS) in Structural Confirmation and Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is frequently employed to confirm the identity of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is crucial for distinguishing between compounds with the same nominal mass. For instance, HRMS analysis of novel 4-(benzo[d] core.ac.uknih.govdioxol-5-yloxy)-N,N-2-yn-1-amine derivatives, synthesized using this compound, confirmed their elemental compositions with high precision. pensoft.net The calculated mass for one such derivative, C₁₉H₂₁N₄O₃, was found to be 353.16082 [M+H]⁺, with the experimental value being 353.16102 [M+H]⁺, thus confirming the molecular formula. pensoft.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hyphenated techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are widely used for the analysis of this compound in complex mixtures and for monitoring chemical reactions.

For example, UPLC-MS/MS systems have been utilized to analyze compounds synthesized from this compound, with data acquisition and analysis performed using specialized software like Masslynx. nih.gov These techniques are also employed in metabolite profiling to detect byproducts that may alter biological activity. The monitoring of reactions involving this compound, such as its use in the synthesis of PROTACs, is often carried out using LC-MS to track the completion of the reaction. rsc.orgdoi.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. In this compound, the most prominent features in the IR spectrum are the stretches associated with the terminal alkyne and the primary amine.

The C≡C triple bond stretch of a terminal alkyne typically appears as a sharp, weak to medium band in the region of 2100-2260 cm⁻¹. vaia.com The ≡C-H stretch is also a key indicator, presenting as a strong, sharp peak around 3300 cm⁻¹. vaia.com The primary amine group (-NH₂) exhibits two characteristic N-H stretching bands in the range of 3300-3500 cm⁻¹. orgchemboulder.com Additionally, the N-H bending vibration for a primary amine is observed between 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp | vaia.com |

| C≡C Stretch | 2100 - 2260 | Weak to Medium, Sharp | vaia.com | |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium | orgchemboulder.com |

| N-H Bend | 1580 - 1650 | Medium | orgchemboulder.com | |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak | orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions from lower to higher energy orbitals. technologynetworks.com Simple, non-conjugated chromophores, such as the isolated alkyne and amine groups in this compound, typically absorb light in the UV region, below 200 nm. msu.edu As a result, this compound is expected to be colorless and not show significant absorption in the visible range (400-800 nm). msu.edursc.org The presence of conjugation, where alternating single and multiple bonds exist, shifts the absorption maximum to longer wavelengths. libretexts.org Therefore, the UV-Vis spectrum of this compound itself is of limited utility for detailed structural analysis but can be informative for derivatives where conjugation is introduced.

Chromatographic Methods for Purity and Separation

Chromatography is a cornerstone for the analysis and purification of this compound. Both gas and liquid chromatography are employed to assess purity, quantify the compound, and separate it from related impurities or other reaction components.

Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. The analysis of primary amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and poor reproducibility from interactions with the GC column. vt.edu To mitigate these effects, derivatization is a common strategy. researchgate.net Primary amines can be converted into less polar, more volatile derivatives, such as silyl (B83357) or acyl derivatives, to improve their chromatographic behavior. researchgate.net

In the context of quality control, GC is used to determine the purity of this compound. For instance, commercial suppliers often provide purity specifications determined by GC analysis, with typical purities exceeding 95.0%. tcichemicals.com When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data for quantification but also mass spectra that confirm the identity of the compound and its impurities. vt.eduwaters.com For complex mixtures, such as those from environmental or biological samples, selective detectors like the nitrogen-phosphorus detector (NPD) or mass spectrometry are crucial for achieving high sensitivity and selectivity. researchgate.net The choice of GC column is also critical; columns with a stationary phase designed for amine analysis, such as a DB-5ms, are often employed. waters.com

Table 1: General GC Parameters for Amine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Injector Type | Split/Splitless or PTV | Enables analysis of a wide concentration range and thermally sensitive compounds. waters.comthermofisher.com |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Provides high resolution and inertness for polar compounds. waters.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. waters.combre.com |

| Oven Program | Temperature gradient (e.g., 150°C to 250°C) | Separates compounds based on their boiling points and column interactions. waters.com |

| Detector | FID, NPD, or Mass Spectrometer (MS) | FID for general carbon-containing compounds, NPD for nitrogen selectivity, MS for identification. researchgate.net |

| Derivatization | Acylation, Silylation | Improves peak shape, volatility, and thermal stability of the amine. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis and purification of this compound, which may not be volatile enough for easy GC analysis or may require purification from non-volatile materials. vt.edu Reverse-phase (RP) HPLC is the most common mode used for alkynylamines. rsc.org

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For this compound, a typical mobile phase might consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or phosphoric acid to ensure the amine is protonated and to improve peak shape. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

HPLC is frequently used to monitor the progress of reactions involving this compound and to determine the yield and purity of the final products. rsc.org For chiral separations of alkynes, HPLC with a chiral stationary phase can be employed, often after converting the alkyne to a derivative with a strong UV chromophore, such as a cobalt-complex, to enhance detection. nih.gov

Table 2: Typical HPLC Conditions for Alkynylamine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Mode | Reverse-Phase (RP) | Separates based on hydrophobicity; suitable for many organic molecules. rsc.org |

| Column | C8 or C18 | Common non-polar stationary phases for RP-HPLC. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column based on their polarity. rsc.orgsielc.com |

| Modifier | Formic Acid or Phosphoric Acid | Improves peak shape and resolution by controlling the ionization state of the amine. sielc.com |

| Detector | UV-Vis or Mass Spectrometer (MS) | UV detection requires a chromophore; MS detection provides mass information for identification. nih.govresearchgate.net |

Specialized Techniques for Molecular Conformation and Interaction

Beyond standard chromatographic and spectroscopic methods, specialized techniques can provide deeper insights into the three-dimensional structure and gas-phase behavior of this compound.

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. scielo.org.co When coupled with mass spectrometry (IMS-MS), it becomes a powerful tool for distinguishing between isomers, conformers, and isobars by providing an additional dimension of separation based on the ion's rotationally averaged collision cross-section (CCS). researchgate.net The CCS is a measure of the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically nitrogen or helium) while traversing a drift tube under the influence of a weak electric field. acs.org

For small molecules like this compound, IMS can provide valuable structural information. The mobility of an ion is influenced by its structure; for example, research on isomeric amines has shown that primary amines tend to have lower mobilities (and thus larger CCS values) than their secondary or tertiary amine isomers. researchgate.netnih.gov This is attributed to the protonated primary amino group (-NH₃⁺) interacting more strongly with the drift gas compared to the less-exposed charge on secondary or tertiary amines. researchgate.netnih.gov

While experimental CCS values for this compound are not widely published, computational methods can predict these values with reasonable accuracy. These predictions provide insight into the expected gas-phase conformation of the ion and its various adducts. The predicted CCS values for different ionic adducts of this compound highlight how the ion's size and shape change upon association with different species. uni.lu

Table 3: Predicted Collision Cross-Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 70.065122 | 111.7 |

| [M+Na]⁺ | 92.047064 | 121.3 |

| [M+K]⁺ | 108.02100 | 120.2 |

| [M+NH₄]⁺ | 87.091669 | 133.3 |

| [M-H]⁻ | 68.050570 | 111.4 |

Data sourced from publicly available databases with predictions calculated using CCSbase. uni.lu

Theoretical and Computational Studies of But 3 Yn 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of But-3-yn-1-amine (B154008). wavefun.com

Molecular mechanics and semi-empirical methods offer a computationally efficient way to study large systems or to perform initial explorations of the conformational landscape of this compound. wavefun.com Semi-empirical methods, such as AM1, PM3, and MNDO, use a simplified form of the Hartree-Fock theory and introduce parameters derived from experimental data to improve accuracy. uni-muenchen.de These methods are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.de

For instance, the PM6-D3H4 method has been noted for its accuracy in handling noncovalent interactions, which would be relevant for studying intermolecular interactions involving this compound. acs.org While these methods are generally less reliable than higher-level theories, they can provide valuable qualitative insights. uni-muenchen.de Corrections for hydrogen bonding and dispersion forces, such as the PM6-DH2 method, have been developed to improve the performance of semi-empirical methods for systems where these interactions are significant. researchgate.net

Table 1: Comparison of Semi-Empirical Methods

| Method | Underlying Approximation | Key Features |

|---|---|---|

| MNDO | NDDO | One of the earlier NDDO-based methods. |

| AM1 | NDDO | Austin Model 1, an improvement over MNDO. uni-muenchen.de |

| PM3 | NDDO | Parametric Model 3, reparameterized version of AM1. uni-muenchen.de |

| PM6-D3H4 | NDDO with corrections | Includes corrections for dispersion and hydrogen bonding. acs.org |

Density Functional Theory (DFT) has become a primary tool for investigating the chemical properties of molecules and materials. unige.ch It offers a good balance between computational cost and accuracy. unige.ch DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311**), can be employed to optimize the geometry of this compound and to calculate its vibrational spectra and NMR chemical shifts. acs.org

DFT is particularly useful for studying the reactivity of different functional groups within a molecule. For example, in a study on diethylenetriamine, DFT calculations were used to compare the reactivity of primary and secondary amine groups towards CO2 capture by analyzing reaction energies, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials. researchgate.net A similar approach could be applied to this compound to understand the relative reactivity of its amine and alkyne functionalities. The choice of functional and basis set is crucial for obtaining reliable results. unige.ch

Table 2: Key Properties of this compound from Computational Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H7N | nih.gov |

| Molecular Weight | 69.11 g/mol | nih.govsigmaaldrich.com |

| InChIKey | XSBPYGDBXQXSCU-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Boiling Point | 100-103 °C | sigmaaldrich.com |

| Density | 0.844 g/mL at 25 °C | sigmaaldrich.com |

Reaction Mechanism Simulations

Simulations of reaction mechanisms provide molecular-level insights into how chemical transformations occur.

DFT methods are widely used to investigate the mechanisms of chemical reactions by locating and characterizing transition states and intermediates. researchgate.net For reactions involving amines, such as the epoxy-amine curing reaction, DFT has been used to show that stepwise pathways are often kinetically more favorable than concerted ones. researchgate.net In the context of this compound, computational studies could elucidate the mechanisms of its various reactions, such as nucleophilic additions to the alkyne or reactions at the amine group.

For example, in the iron-catalyzed aminofunctionalization of olefins, a combination of spectroscopy and DFT calculations was used to identify key intermediates, including a high-spin Fe(III)-N-acyloxy species and an Fe(III) center coupled to an iminyl radical. nih.gov Such detailed mechanistic investigations are crucial for understanding and optimizing catalytic processes involving this compound derivatives.

Computational methods can be invaluable for predicting the stereochemical outcome of reactions. The Woodward-Hoffmann rules, which are based on frontier orbital symmetry, provide a fundamental framework for understanding the stereochemistry of pericyclic reactions. rsc.org

For reactions that are not governed by these rules, computational modeling of transition state energies can predict which stereoisomer will be formed preferentially. For instance, in a Heck-Matsuda reaction, the observed diastereoselectivity was rationalized by a model involving electrostatic non-covalent interactions in the coordination complex. rsc.org Similarly, in an autocatalytic reaction involving a pyrimidine (B1678525) carbaldehyde and diisopropyl zinc, the stereochemical outcome was found to be highly sensitive to the reaction conditions, a phenomenon that could be explored computationally. ethernet.edu.et For this compound, predicting the stereochemistry of addition reactions to the alkyne would be a key application of these methods.

Structure-Reactivity Relationship Modeling

Modeling the relationship between the structure of a molecule and its reactivity is a cornerstone of modern chemistry. In a study on the enzymatic kinetic resolution of tertiary alcohols, the relationship between the electronic character of substituents and the enantioselectivity of the reaction was investigated. researchgate.net

For this compound, computational models could be used to explore how modifications to its structure, such as substitution on the amine or the alkyne, would affect its reactivity in various transformations. For example, DFT calculations can be used to probe how the electronic properties of N-propargylanilines influence the outcome of gold-catalyzed cyclization reactions. researchgate.net These models can guide the design of new derivatives of this compound with tailored reactivity for specific applications.

Computational Analysis of Bifunctional Reactivity

The bifunctional nature of this compound, which contains both a primary amine (-NH2) and a terminal alkyne (C≡CH) group, governs its chemical behavior. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the molecule's electronic structure and reactivity. These theoretical studies allow for a detailed analysis of how the two functional groups coexist and influence the molecule's interaction in chemical reactions. Key aspects of this analysis include the examination of frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and atomic charge distribution.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a chemical species is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier orbital theory, the HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. scirp.orgmdpi.com

For this compound, DFT calculations typically show that the HOMO is predominantly localized on the nitrogen atom of the amine group. This is due to the high energy of the nitrogen's non-bonding lone pair of electrons. This localization identifies the amine group as the primary nucleophilic center of the molecule, readily available to donate its electron pair.

Conversely, the LUMO is generally distributed across the antibonding π* orbitals of the alkyne's carbon-carbon triple bond. This indicates that the alkyne group is the most probable site for receiving electrons from a nucleophile.

The calculated energies of these orbitals provide quantitative measures of the molecule's reactivity profile.

Table 1: Representative Frontier Molecular Orbital Data for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.98 | Localized on the Nitrogen lone pair of the amine group. |

| LUMO | -0.25 | Distributed over the π* antibonding orbitals of the alkyne group. |

Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. researcher.lifeacs.org The map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.

Green regions represent neutral potential.

In the MEP map of this compound, a distinct region of intense negative potential (red) is observed around the nitrogen atom, which is consistent with the lone pair of electrons and confirms the amine's role as the primary nucleophilic and hydrogen-bond accepting site. A region of strong positive potential (blue) is typically found around the hydrogen atoms of the amine group (-NH2) and the acidic terminal hydrogen of the alkyne group. This highlights the potential for these hydrogens to act as hydrogen-bond donors or to be abstracted by a strong base. The π-electron cloud of the alkyne group may show as a region of moderate negative potential (yellow to orange), indicating its ability to interact with electrophiles. researchgate.net

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. acs.org This analysis provides further quantitative detail on the electronic distribution and helps identify electrophilic and nucleophilic centers. For this compound, the analysis consistently shows a significant negative charge accumulation on the nitrogen atom, reinforcing its nucleophilic character. The carbon atoms of the triple bond and the terminal hydrogen also exhibit specific charge distributions that are crucial for their reactivity in processes like deprotonation or metal coordination.

Table 2: Calculated Mulliken Atomic Charges for Key Atoms in this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Atom | Symbol | Mulliken Charge (a.u.) |

|---|---|---|

| Nitrogen | N | -0.45 |

| Carbon-1 | C1 | -0.18 |

| Carbon-2 | C2 | -0.15 |

| Carbon-3 | C3 | -0.21 |

| Carbon-4 | C4 | -0.19 |

Collectively, these computational analyses provide a comprehensive framework for understanding the bifunctional reactivity of this compound. They clearly distinguish the nucleophilic character of the amine group from the unique reactivity of the terminal alkyne, enabling predictions of regioselectivity and reaction mechanisms in complex chemical transformations.

Derivatization Strategies for Analytical and Synthetic Enhancement

Amine-Reactive Derivatization for Enhanced Detection